REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[BH3-][C:15]#N.[Na+]>C=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11]([CH3:15])[CH2:10][CH2:9]1 |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0.603 mL
|
Type
|
solvent
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
78.2 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
78.2 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred 3 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by CC (Biotage, SNAP 25 g cartridge, solvent A
|
Type
|
CUSTOM
|
Details
|
gradient in % B: 18 for 4CV, 18 to 100 over 10CV, 100 for 2CV, then MeOH flush for 4CV)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 mg | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |